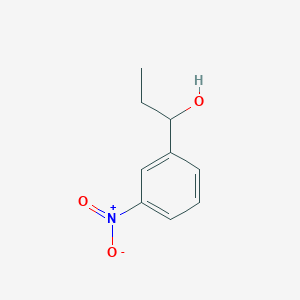

1-(3-Nitrophenyl)propan-1-ol

Description

Contextual Significance in Organic Chemistry Research

In the field of organic chemistry, the significance of 1-(3-Nitrophenyl)propan-1-ol lies predominantly in its utility as a chiral precursor. The presence of both a hydroxyl group and a nitro group allows for a variety of chemical transformations. The hydroxyl group can be used for esterification or etherification, or it can be oxidized to the corresponding ketone. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group, which opens up pathways to a wide array of derivatives, including amides and other nitrogen-containing functionalities.

A key area of research has been the development of efficient and highly stereoselective methods to obtain enantiomerically pure forms of this compound. This is crucial because the biological activity of chiral molecules is often dependent on their specific stereochemistry. One prominent method for achieving this is through the kinetic resolution of the racemic alcohol. For instance, the lipase (B570770) from Burkholderia cepacia (Amano PS) has been effectively used to resolve racemic this compound via transesterification. rsc.org This biocatalytic approach provides the (S)-enantiomer in high enantiomeric excess, highlighting the synergy between biocatalysis and traditional organic synthesis. rsc.org

The precursor to this compound, 1-(3-nitrophenyl)propan-1-one, can be synthesized through methods such as the Friedel-Crafts acylation of nitrobenzene (B124822). google.com Subsequent reduction of the ketone to the alcohol is a critical step. While general reducing agents can produce the racemic alcohol, significant research has been dedicated to the asymmetric reduction of the ketone to directly yield an enantiomerically enriched alcohol. This is often achieved using chiral catalysts.

Table 1: Biocatalytic Kinetic Resolution of (±)-1-(3-Nitrophenyl)propan-1-ol

| Biocatalyst | Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Burkholderia cepacia Lipase (Amano PS) | Transesterification | (S)-1-(3-Nitrophenyl)propan-1-ol | >98% | rsc.orgresearchgate.net |

Scope and Interdisciplinary Relevance of Investigations

The research on this compound extends beyond fundamental organic synthesis and has significant interdisciplinary relevance, particularly in medicinal chemistry and pharmaceutical development. The chiral nature of this compound makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs).

A notable example of its application is in the synthesis of the non-peptidic protease inhibitor, Tipranavir. rsc.org Tipranavir is an antiviral drug used in the treatment of HIV infection. The (S)-enantiomer of this compound serves as a key chiral building block in the total synthesis of this complex molecule. rsc.orgresearchgate.net This underscores the importance of developing reliable synthetic routes to enantiomerically pure this compound for the pharmaceutical industry.

The broader family of nitrophenyl-substituted alcohols and their derivatives are also of interest in materials science and toxicology. The nitroaromatic moiety can be exploited for its electronic properties in the development of new materials. vulcanchem.com Furthermore, understanding the biological interactions and metabolic pathways of such compounds is a subject of toxicological studies. While research on the positional isomer 2-(2-Nitrophenyl)propan-1-ol suggests its use as an intermediate for pharmaceuticals targeting neurological disorders and in the synthesis of agrochemicals and fine chemicals, it highlights the general utility of the nitrophenyl propanol (B110389) scaffold. chemimpex.com

Table 2: Synthesis of 1-(3-Nitrophenyl)propan-1-one (Precursor)

| Reaction | Reactants | Catalyst | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Nitrobenzene, Propionyl chloride | Aluminum chloride | 1-(3-Nitrophenyl)propan-1-one | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEJDXFJBNGGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441007 | |

| Record name | 1-(3-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125712-82-5 | |

| Record name | 1-(3-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Nitrophenyl Propan 1 Ol and Its Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing 1-(3-nitrophenyl)propan-1-ol are well-established and primarily involve the transformation of readily available precursors.

A primary and direct method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 3'-nitropropiophenone. asianpubs.org This transformation involves the conversion of a carbonyl group to a hydroxyl group.

The synthesis of the precursor, 3'-nitropropiophenone, can be accomplished via a Friedel-Crafts acylation of nitrobenzene (B124822) with propionyl chloride using a Lewis acid catalyst like aluminum chloride. gauthmath.combrainly.com Alternatively, the order of reactions can be reversed, starting with the Friedel-Crafts acylation of benzene (B151609) to form propiophenone, followed by nitration to yield 3'-nitropropiophenone. brainly.com

Common reducing agents for the ketone reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Biocatalytic reduction using microorganisms such as Rhizopus arrhizus has also been reported to selectively reduce the carbonyl group of 3-nitropropiophenone to yield the corresponding (S)-nitro alcohol with good yield and enantiomeric excess. asianpubs.org

Table 1: Reduction of 3'-Nitropropiophenone

| Precursor | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| 3'-Nitropropiophenone | Sodium Borohydride (NaBH₄) | This compound |

The Henry reaction, or nitroaldol reaction, is a classic method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org This reaction produces β-nitro alcohols, which are versatile synthetic intermediates. wikipedia.org For the synthesis of an analogue of the target compound, 3-nitrobenzaldehyde (B41214) can be reacted with nitroethane. This reaction, however, yields 1-(3-nitrophenyl)-2-nitropropan-1-ol, not this compound. thieme-connect.com

The Henry reaction is reversible, and various catalysts, including solid base catalysts and metal-organic frameworks, have been developed to improve yields and reaction times. wikipedia.orgresearchgate.netscirp.org For instance, catalyst-free Henry reactions have been successfully performed in tap water, highlighting a green chemistry approach. thieme-connect.com The products of the Henry reaction can be further transformed; for example, the nitro group can be reduced to an amine, or the alcohol can be oxidized. wikipedia.org

Table 2: Example of a Henry Reaction for an Analogous System

| Aldehyde | Nitroalkane | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Nitroethane | Tap Water | 2-Nitro-1-(3-nitrophenyl)propan-1-ol | thieme-connect.com |

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient route to structurally diverse molecules. rsc.orgnih.gov In systems analogous to the synthesis of nitroaryl alcohols, MCRs have been developed to produce functionalized nitro compounds.

For example, a one-pot, three-component nitro-Mannich reaction has been described for the synthesis of β-nitroamines from aldehydes, amines, and nitroalkanes using a heterogeneous copper iodide catalyst. nih.gov Another MCR involves the reaction of Meldrum's acid, aromatic aldehydes, nitromethane (B149229), and an alcohol, promoted by calcined hydrotalcite, to directly synthesize γ-nitroesters. scispace.com These reactions demonstrate the power of MCRs in building complex molecules containing nitroaryl functionalities in a single, atom-economical step. rsc.org

Carbon-Carbon Bond Forming Reactions: Henry Reaction and Variants

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric methods is crucial for obtaining enantiomerically pure chiral alcohols, which are important building blocks in pharmaceuticals and fine chemicals. nih.gov

Significant research has focused on developing chiral catalysts for the enantioselective reduction of prochiral ketones. wikipedia.org One of the most well-known methods is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455) as the reducing agent to convert ketones to secondary alcohols with high enantioselectivity. These catalysts are particularly effective for aryl ketones and can achieve high enantiomeric excess (ee).

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are also widely used for asymmetric hydrogenation and transfer hydrogenation. nih.govwikipedia.org For example, ruthenium complexes with chiral diphosphine and diamine ligands have shown high activity and enantioselectivity in the hydrogenation of various ketones. nih.govnih.gov Similarly, iridium complexes with chiral polymeric diamine ligands have been developed as efficient and recyclable catalysts for the asymmetric transfer hydrogenation of functionalized ketones, including nitroaryl ketones, achieving excellent enantioselectivities. nih.govacs.org

Asymmetric hydrosilylation of ketones, followed by hydrolysis of the resulting silyl (B83357) ether, is another powerful method for producing chiral alcohols. wikipedia.org This reaction involves the addition of a silicon-hydride bond across the carbonyl group.

Chiral catalyst systems for this transformation often employ transition metals like rhodium or copper, paired with chiral ligands. academie-sciences.frresearchgate.netacs.org For instance, an axially chiral, cyclic borane has been shown to catalyze the highly enantioselective hydrosilylation of acetophenone (B1666503) derivatives with up to 99% ee. nih.govacs.orgacs.org Copper-catalyzed asymmetric hydrosilylation has also been effectively used for the reduction of β-nitropropiophenones, employing a chiral phosphine (B1218219) ligand and a silane (B1218182) reducing agent, achieving excellent yields and enantioselectivities. acs.org

Table 3: Enantioselective Approaches for Ketone Reduction

| Reaction Type | Ketone Type | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | α-Nitro Aryl Ketones | Chiral Iridium Diamine Complex | Chiral Nitro Alcohols | Excellent reactivity and enantioselectivity in aqueous solution. | nih.govacs.org |

| CBS Reduction | Prochiral Ketones | Chiral Oxazaborolidine / Borane | Chiral Secondary Alcohols | High enantiomeric excess (>90% ee for many aryl ketones). | |

| Asymmetric Hydrosilylation | Acetophenone Derivatives | Axially Chiral Borane / Trihydrosilane | Chiral Alcohols | Up to 99% ee. | nih.govacs.orgacs.org |

Stereocontrolled Nitroaldol (Henry) Reactions

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgscirp.org To synthesize this compound, the reaction would occur between 3-nitrobenzaldehyde and nitroethane. Achieving stereocontrol—that is, selectively producing one enantiomer over the other—is a key challenge addressed by asymmetric catalysis.

Various catalytic systems have been developed to achieve enantioselectivity in the Henry reaction. Chiral copper(II) complexes, for instance, have been successfully employed as catalysts. In one study, a chiral Schiff-base ligand derived from (S)-2-aminomethyl-1-benzylpyrrolidine was used to form a copper complex. This system catalyzed the reaction between various aldehydes and nitromethane. For the reaction involving 3-nitrobenzaldehyde and nitromethane to produce the related compound 1-(3-nitrophenyl)-2-nitroethan-1-ol, an enantiomeric excess (ee) of 41% was achieved. mdpi.com

Biocatalysis offers another powerful approach for stereocontrolled Henry reactions. Enzymes such as hydroxynitrile lyases have been shown to catalyze the formation of chiral β-nitro alcohols. wikipedia.orgalmacgroup.com For example, (S)-hydroxynitrile lyase from Hevea brasiliensis catalyzes the formation of (S)-β-nitro alcohols, while the (R)-selective enzyme from Arabidopsis thaliana can produce the corresponding (R)-enantiomers. wikipedia.org These biocatalytic methods represent a green alternative for synthesizing optically pure compounds. rsc.orgalmacgroup.com

The table below summarizes findings from a study on a catalytic system for the Henry reaction, demonstrating its application with various aldehydes.

Table 1: Henry Reaction Catalyzed by (S)-Cu2/Ag₂O System Reaction of various aldehydes with nitromethane to form β-nitrostyrenes, indicating the reactivity of the catalytic system.

| Aldehyde Substrate | Product | Yield (%) |

|---|---|---|

| o-Nitrobenzaldehyde | o-Nitrostyrene | 76 |

| m-Nitrobenzaldehyde | m-Nitrostyrene | 69 |

| p-Nitrobenzaldehyde | p-Nitrostyrene | 81 |

| 2-Naphthaldehyde | 2-Vinylnaphthalene | 75 |

| 9-Anthracenecarboxaldehyde | 9-Vinylanthracene | 82 |

Data sourced from a study on selectivity control in the Henry reaction. mdpi.com

Diastereoselective Synthesis of Related β-Nitro Alcohols

When a substituted nitroalkane like nitroethane is used in the Henry reaction, two new stereocenters can be created, leading to the formation of diastereomers (syn and anti). Controlling the diastereoselectivity is crucial for synthesizing specific isomers. researchgate.netresearchgate.net

Catalytic systems using chiral ligands and metal complexes are instrumental in directing diastereoselectivity. For example, heterobimetallic catalysts, such as a La-Pd complex, have been shown to preferentially generate anti-adducts in the asymmetric Henry reaction. rsc.org Similarly, chiral N,N'-dioxide/Cu(I) complexes can catalyze the reaction between aldehydes and nitroethane to produce anti-β-nitroalcohols with good to excellent yields and high diastereomeric ratios (up to 16.7:1 anti/syn). researchgate.net

The choice of catalyst and reaction conditions can significantly influence the diastereomeric outcome. Research has shown that in aqueous phosphate (B84403) buffer at neutral pH, the Henry reaction between aldehydes and higher nitroalkanes can yield syn β-nitro alcohols with high selectivity. researchgate.net This highlights the tunability of the reaction to favor the desired diastereomer.

Table 2: Examples of Catalytic Systems for Diastereoselective Henry Reactions

| Catalyst System | Typical Substrates | Major Diastereomer | Key Findings |

|---|---|---|---|

| Chiral N,N′-Dioxide/Cu(I) Complex | Aromatic aldehydes, Nitroethane | anti | Good yields (up to 99%) and moderate to good diastereomeric ratios (up to 16.7:1). researchgate.net |

| Nd/Na/Amide Heterobimetallic Complex | Benzaldehydes, Nitroethane | anti | Good enantioselectivities and excellent diastereoselectivities. rsc.org |

| Aqueous Phosphate Buffer (Neutral pH) | Aldehydes, Higher nitroalkanes | syn | Environmentally friendly conditions with very good diastereoselectivity. researchgate.net |

Precursor Synthesis and Functionalization

The availability and synthesis of starting materials are foundational to the production of the target compound. The primary precursor for this compound via reduction is 1-(3-nitrophenyl)propan-1-one.

Synthesis of 1-(3-Nitrophenyl)propan-1-one

The synthesis of 1-(3-nitrophenyl)propan-1-one is typically achieved through a two-step process starting from benzene. brainly.comchegg.com

Friedel-Crafts Acylation: Benzene is first reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the propanoyl group to the benzene ring, forming 1-phenylpropan-1-one (propiophenone). brainly.com

Nitration: The resulting 1-phenylpropan-1-one is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The acyl group is a meta-directing deactivator, which guides the incoming nitro group (NO₂⁺) to the meta position on the aromatic ring, yielding the desired 1-(3-nitrophenyl)propan-1-one. brainly.comgauthmath.com

An alternative route involves the nitration of benzene first to produce nitrobenzene, followed by a Friedel-Crafts acylation. gauthmath.com However, the strong deactivating nature of the nitro group makes the subsequent acylation step more challenging.

Derivatization of Nitroaromatic Compounds

Nitroaromatic compounds are amenable to various chemical modifications, which can be used for analytical purposes or to synthesize new molecules. mdpi.com The nitro group itself can be reduced to an amino group, a common transformation in organic synthesis. smolecule.com

For analytical characterization, derivatization is often employed to enhance stability or detectability. americanpharmaceuticalreview.com Hydroxyl-containing nitroaromatic compounds, such as nitrobenzyl alcohols, can be derivatized using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether, making the compound more volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govcopernicus.org This technique is valuable for identifying and quantifying nitroaromatic compounds in various samples. nih.gov Another approach involves derivatization with chiral agents, such as Mosher's acid (MPA), to determine the absolute configuration of chiral alcohols through NMR spectroscopy. mdpi.com

Reactivity and Chemical Transformations of 1 3 Nitrophenyl Propan 1 Ol

Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another through chemical reactions. For 1-(3-nitrophenyl)propan-1-ol, the most significant interconversions involve the selective reduction of the nitro group and various transformations of the hydroxyl moiety.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, as aromatic amines are crucial building blocks for pharmaceuticals, dyes, and agrochemicals. jsynthchem.com A key challenge is achieving this reduction selectively without affecting other sensitive functional groups, such as the hydroxyl group in this compound.

Numerous methods have been developed for the selective reduction of nitroarenes. researchgate.net Catalytic hydrogenation is a common method, often employing catalysts like palladium on carbon (Pd/C), platinum, or rhodium. rsc.orgvulcanchem.com For instance, hydrogenation of nitroarenes can be achieved using Pt nanoparticles stabilized with N-heterocyclic ligands and H2 gas at 1 bar, or with Pd/C, which can selectively reduce the nitro group in the presence of halogens and hydroxyl groups. rsc.orgbiosynth.com

Chemical reduction methods also offer high selectivity. Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ can effectively reduce nitro groups to amines, whereas NaBH₄ alone is typically ineffective for this transformation. jsynthchem.com Other systems, like iron oxide hydroxide (B78521) with hydrazine (B178648) hydrate (B1144303) or tellurium metal powder in aqueous methanolic ammonium (B1175870) chloride, have been shown to selectively reduce nitro groups while leaving ester, nitrile, and halide substituents unaffected. researchgate.netrsc.org The choice of reducing agent can be critical; for example, using phenylsilane (B129415) (H₃SiPh) with an iron(salen) catalyst allows for the smooth reduction of a nitro group without significant reduction of an aldehyde, demonstrating high chemoselectivity. acs.org In the synthesis of related chiral β-amino alcohols, the reduction of the nitro group is a key step, often accomplished with catalysts like Pd/C. vulcanchem.com

| Reagent/Catalyst System | Conditions | Selectivity Notes | Source(s) |

| H₂ / Pd/C | Varies (e.g., room temp, 1 atm) | Generally good selectivity for nitro groups over many other functional groups, including hydroxyls. biosynth.com | vulcanchem.combiosynth.com |

| H₂ / Pt NPs (stabilized) | Room temperature, 1 bar H₂ | Chemoselective reduction of functionalized nitroarenes. rsc.org | rsc.org |

| NaBH₄ / Ni(PPh₃)₄ | EtOH solvent | Enhances the reducing power of NaBH₄ to act on nitro groups. jsynthchem.com | jsynthchem.com |

| Tellurium powder / NH₄Cl | Aqueous Methanol (B129727), heat | Selective for aromatic nitro groups; ester, nitrile, and halide substituents are unaffected. researchgate.net | researchgate.net |

| H₃SiPh / Iron(salen) complex | Room temperature | Chemoselectively reduces nitro groups in the presence of carbonyls. acs.org | acs.org |

| Fe₂O₃-Hydroxide / Hydrazine | Refluxing isopropanol | Anilines obtained in high yields without affecting chlorides and esters. rsc.org | rsc.org |

The secondary hydroxyl group in this compound is a site for several important chemical transformations. These reactions enhance the synthetic utility of the molecule by allowing for the introduction of new functional groups or the formation of different molecular structures.

Common transformations for secondary alcohols include oxidation, substitution, and elimination.

Oxidation : The hydroxyl group can be oxidized to the corresponding ketone, 1-(3-nitrophenyl)propan-1-one, using standard oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). This ketone is itself a valuable synthetic intermediate. google.com

Substitution : Direct substitution of the hydroxyl group is difficult because it is a poor leaving group. Therefore, it is often converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide. ub.edu The conversion into a tosylate or mesylate is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This transformation proceeds without affecting the stereochemistry at the carbon atom. ub.edu The resulting sulfonate can then be readily displaced by a wide range of nucleophiles. Alternatively, the alcohol can be converted into an alkyl halide using reagents like phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination. ub.edu

Intramolecular Cyclization : The hydroxyl group can act as an internal nucleophile. Under acidic catalysis (e.g., phosphinic acid), it can displace a suitable leaving group within the same molecule or participate in reactions to form heterocyclic structures like tetrahydrofurans. researchgate.net

| Reaction Type | Reagents | Resulting Functional Group | Source(s) |

| Oxidation | CrO₃, KMnO₄ | Ketone | |

| Sulfonate Ester Formation | TsCl/Pyridine or MsCl/Et₃N | Tosylate or Mesylate | ub.edu |

| Conversion to Alkyl Bromide | PBr₃ | Alkyl Bromide | ub.edu |

| Conversion to Alkyl Chloride | SOCl₂ | Alkyl Chloride | ub.edu |

| Intramolecular Etherification | Phosphinic Acid (with suitable diol precursor) | Cyclic Ether (e.g., Tetrahydrofuran) | researchgate.net |

Selective Reduction of the Nitro Group to Amino Derivatives

Role as a Synthetic Intermediate

With two reactive functional groups, this compound serves as a versatile building block for the synthesis of more elaborate molecules. Its derivatives are key precursors in medicinal chemistry and materials science.

The structural framework of this compound is found within several complex and biologically active molecules. A prominent example is its connection to the synthesis of Tapentadol, a centrally acting analgesic. The synthetic route to Tapentadol utilizes 1-(3-nitrophenyl)propan-1-one as a key intermediate. google.com This ketone, which can be produced by the oxidation of this compound, undergoes a series of reactions including a Mannich condensation followed by reduction of both the ketone and the nitro group to build the final complex structure of the drug. google.com

Furthermore, related chiral alcohols are valuable intermediates for important pharmaceuticals. For instance, chiral hydroxy propanamine derivatives are intermediates for drugs like (S)-duloxetine. acs.org The ability to perform selective reactions on either the nitro or the alcohol group makes this compound a strategic starting material for constructing molecules with precise functionalities and stereochemistry. acs.orgchemimpex.com

The nitrophenylpropanol scaffold is readily incorporated into various heterocyclic systems. Heterocycles are core structures in many pharmaceuticals and functional materials. The amine derived from the reduction of this compound can undergo condensation reactions to form a wide array of nitrogen-containing heterocycles.

For example, imines formed from 3-nitrobenzaldehyde (B41214) (a precursor to the title compound) have been used to synthesize seven-membered heterocyclic molecules containing an adamantyl fragment. researchgate.net The intramolecular substitution of the hydroxyl group can also lead to the formation of oxygen-containing heterocycles like chromanes and tetrahydrofurans. researchgate.net Additionally, nitrophenyl groups are incorporated into various bioactive heterocyclic systems, such as 1,3,4-thiadiazoles, which have shown antimicrobial activity. The presence of both the nitro and hydroxyl functionalities provides multiple pathways for cyclization and derivatization to access diverse and advanced molecular scaffolds.

Utility in the Construction of Complex Molecular Architectures

Catalytic Applications and Ligand Design

Beyond its role as a synthetic building block, derivatives of this compound have been explored in the fields of asymmetric catalysis and ligand design. Chiral molecules derived from this scaffold can serve as ligands that coordinate to metal centers, creating catalysts for stereoselective reactions.

For example, a structurally related compound, 1-(4-chloropyridin-3-yl)-3-(4-nitrophenyl)propan-1-ol, was synthesized as part of a library of asymmetric 4-(dimethylamino)pyridine (DMAP) derivatives used for kinetic resolution in asymmetric catalysis. bham.ac.uk This highlights the potential of the nitrophenylpropanol framework in developing new catalysts. Moreover, the closely related compound 3-(3-nitrophenyl)propan-1-ol (B3055182) has been identified as a ligand for the sigma receptor and the μ-opioid receptor, indicating its utility in designing molecules that can interact with specific biological targets. The synthesis of chiral ferrocenyl aziridinylmethanols as ligands has been studied in a context that also involved the synthesis of 3-chloro-3-(3-nitrophenyl)propan-1-ol, further linking this chemical class to ligand development. metu.edu.tr

Chiral Ligand Utility in Asymmetric Catalysis

There is no scientific literature that describes the synthesis of chiral ligands derived from this compound or the use of the compound itself as a ligand in asymmetric catalysis. Research in asymmetric catalysis often involves structurally similar molecules, such as amino-functionalized or para-nitro substituted phenylpropanol derivatives, which serve as precursors for chiral ligands. For instance, compounds like (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol are utilized to create chiral Schiff base ligands. However, these are distinct chemical entities, and no analogous applications for this compound have been reported.

Exploration in Supported Catalytic Systems

The exploration of this compound in heterogeneous or supported catalytic systems is not documented in available research. The field of supported catalysis frequently involves the immobilization of chiral catalysts on solid supports like polymers, silica, or magnetic nanoparticles to enhance recyclability and stability. nih.govmdpi.com For example, ephedrine-based ligands have been successfully immobilized on magnetic nanoparticles for use in asymmetric reactions. nih.govacs.org Similarly, enzymatic catalysts, such as lipases, have been immobilized to catalyze reactions involving related nitro-compounds. core.ac.uk Despite these advancements with analogous structures, there are no published studies detailing the immobilization or use of this compound on any solid support for catalytic purposes.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the various stretching and bending motions within the molecule. These vibrations are unique to the compound's specific arrangement of atoms and functional groups, including the hydroxyl (-OH) group, the propyl chain (-CH2CH3), the aromatic ring, and the nitro (-NO2) group.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a wealth of structural information. For 1-(3-Nitrophenyl)propan-1-ol, the key absorptions are associated with its primary functional groups.

The most prominent band is a broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, with its breadth resulting from intermolecular hydrogen bonding. chemicalbook.comnih.gov The spectrum also displays bands corresponding to the aliphatic C-H stretching of the propyl group between 3000 and 2850 cm⁻¹.

The nitro group gives rise to two strong, characteristic absorption bands: an asymmetric stretching vibration typically found between 1550 and 1520 cm⁻¹, and a symmetric stretching vibration around 1350 cm⁻¹. mdpi.comspectroscopyonline.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. A distinct C-O stretching vibration for the secondary alcohol is expected around 1100 cm⁻¹.

A summary of these characteristic FT-IR absorption bands is provided in the table below.

Interactive Table: Key FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3400 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Propyl) | 3000 - 2850 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1550 - 1520 | Strong |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1355 - 1345 | Strong |

| C-O Stretch | Secondary Alcohol | ~1100 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. While no complete experimental Raman spectrum for this compound is readily available in the literature, its characteristic features can be predicted based on data from similar compounds. researchgate.netresearchgate.net Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

The symmetric stretching vibration of the nitro group is expected to produce a strong and distinct peak in the Raman spectrum, typically observed around 1350 cm⁻¹. aip.orgoup.com The aromatic ring will also show several characteristic bands, including a strong ring-breathing mode near 1000 cm⁻¹ and C=C stretching vibrations in the 1600-1580 cm⁻¹ region. Vibrations associated with the C-H bonds of both the aromatic ring and the alkyl chain will also be present. nih.gov

The expected prominent Raman shifts are detailed in the table below.

Interactive Table: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Propyl) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1580 | Strong |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1540 - 1520 | Medium |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | ~1350 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The chromophores in this compound—the nitrated benzene (B151609) ring—are responsible for its characteristic absorption.

The UV spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. For the closely related compound, 3-nitrobenzyl alcohol, a strong absorption maximum (λmax) is observed at approximately 268 nm. iu.edu Due to the similar chromophore, this compound is predicted to have a λmax in a similar region. The nitro group itself can also undergo a weaker n → π* transition, though this may be obscured by the more intense π → π* bands. The position of these absorption bands can be influenced by the solvent environment. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

As of this writing, a specific crystal structure for this compound has not been reported in public databases. However, if suitable single crystals were obtained, X-ray diffraction analysis would reveal critical structural details. It would confirm the connectivity of the atoms and provide precise measurements of the geometry of the phenyl ring, the propanol (B110389) side chain, and the nitro group.

Furthermore, the analysis would elucidate the molecule's conformation, including the torsion angles that define the orientation of the side chain relative to the aromatic ring. Of significant interest would be the intermolecular interactions in the crystal lattice, particularly the nature of the hydrogen bonding involving the hydroxyl group, which could form networks with adjacent molecules, potentially involving the nitro group as a hydrogen bond acceptor. researchgate.netirb.hrnsf.gov

Computational and Theoretical Investigations

Intermolecular Interactions and Solution Behavior

The interactions of 1-(3-nitrophenyl)propan-1-ol with itself and with solvent molecules are critical in determining its physical properties, such as solubility and melting point. Computational methods are invaluable for exploring these non-covalent interactions.

The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the oxygen atoms of the nitro group and the hydroxyl oxygen). This allows for the formation of various intra- and intermolecular hydrogen bonds.

Theoretical studies on similar molecules, such as aminopropanols, have utilized methods like DFT, Møller-Plesset perturbation theory (MP2), and the Quantum Theory of Atoms in Molecules (QTAIM) to investigate intramolecular hydrogen bonds. mdpi.com These studies have shown that the stability of different conformers can be significantly influenced by the presence of these interactions. For this compound, computational analysis could reveal the preferred conformations in the gas phase and in different solvents, and how hydrogen bonding influences these preferences.

Non-covalent interaction (NCI) analysis is another powerful computational tool that can visualize and characterize weak interactions, such as van der Waals forces and π-stacking, which would be relevant for the phenyl ring of this compound. scielo.org.mx

The solubility of a compound is a key parameter for its application in various fields. While specific experimental solubility data for this compound is not widely published, studies on the closely related compound, 1-(3-nitrophenyl)ethanone, in various solvents provide valuable insights. researchgate.netacs.org The primary structural difference is the presence of a hydroxyl group in the propanol (B110389) derivative instead of a carbonyl group in the ethanone.

The solubility of 1-(3-nitrophenyl)ethanone has been experimentally determined in a range of solvents, including methanol (B129727), ethanol, and n-propanol, at various temperatures. researchgate.netacs.org These studies often employ thermodynamic models to correlate the experimental data. Common models include the modified Apelblat equation, the λh equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model. researchgate.netacs.org

For 1-(3-nitrophenyl)ethanone, the mole fraction solubility was found to be highest in acetone (B3395972) and lowest in cyclohexane. researchgate.netacs.org The modified Apelblat equation was reported to provide a good correlation of the solubility data. acs.org Ternary phase diagrams for systems containing 1-(3-nitrophenyl)ethanone, a second isomer, and a solvent like methanol or n-propanol have also been constructed to aid in purification processes. researchgate.netresearchgate.net

Table 2: Thermodynamic Models for Solid-Liquid Equilibrium

| Model | Description | Applicability to this compound |

| Modified Apelblat Equation | A semi-empirical equation that relates solubility to temperature. | Likely to provide a good correlation for the temperature dependence of the solubility of this compound in various solvents. acs.org |

| Wilson Model | A local composition model that accounts for molecular size and intermolecular forces. | Can be used to model the phase behavior of solutions containing this compound. acs.org |

| NRTL (Non-Random Two-Liquid) Model | Another local composition model that is applicable to a wide range of chemical systems. | Suitable for correlating the solubility data and for modeling the ternary phase equilibria of systems involving this compound. researchgate.netresearchgate.net |

Given the structural similarity, it is expected that the solubility behavior of this compound would follow similar trends to 1-(3-nitrophenyl)ethanone, with the hydroxyl group of the former likely leading to different magnitudes of solubility due to its stronger hydrogen bonding capabilities.

Computational thermodynamics can be used to predict the thermodynamic properties of mixing, such as the Gibbs energy, enthalpy, and entropy of solution. These parameters provide insight into the spontaneity and energetics of the dissolution process.

For the related compound 1-(3-nitrophenyl)ethanone, the mixing properties in various solvents have been computed. acs.org The mixing processes were found to be spontaneous and endothermic. acs.org These calculations often rely on the parameters obtained from fitting solubility data to thermodynamic models like the Wilson or NRTL equations.

Table 3: Calculated Thermodynamic Mixing Properties for 1-(3-Nitrophenyl)ethanone in n-Propanol at 298.15 K

| Thermodynamic Property | Value | Interpretation |

| Mixing Gibbs Energy (ΔmixG) | < 0 | Spontaneous dissolution process. |

| Mixing Enthalpy (ΔmixH) | > 0 | Endothermic process, energy is absorbed from the surroundings. |

| Mixing Entropy (ΔmixS) | > 0 | Increase in disorder upon mixing. |

Note: The qualitative trends are presented based on findings for 1-(3-nitrophenyl)ethanone. acs.org Quantitative values would require specific experimental data for this compound.

These thermodynamic insights are crucial for understanding the interactions between the solute and solvent at a macroscopic level and for designing and optimizing processes such as crystallization and purification.

Academic Research Applications and Derivatives

Design and Synthesis of Biologically Relevant Derivatives

The inherent reactivity of its functional groups makes 1-(3-Nitrophenyl)propan-1-ol a valuable starting point for creating molecules with potential biological activity.

The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic synthesis, as these structures are core components of many natural products and pharmaceutical drugs. acs.org The this compound framework is a key precursor for producing chiral β-amino alcohols. The synthetic strategy typically involves the reduction of the nitro group to a primary amine and potential modification of the hydroxyl group.

The general synthetic pathway involves:

Asymmetric Synthesis or Resolution: Achieving a specific stereoisomer of the starting alcohol, such as (R)- or (S)-1-(3-nitrophenyl)propan-1-ol, is critical. This is often accomplished through asymmetric hydrogenation of the corresponding ketone, 1-(3-nitrophenyl)propan-1-one, using chiral catalysts.

Nitro Group Reduction: The nitro group is selectively reduced to an amine (-NH2) using catalytic hydrogenation (e.g., with Palladium on carbon, Pd/C) or other reducing agents. vulcanchem.com This transformation converts the nitrophenyl alcohol into a chiral aminophenyl propanol (B110389) derivative.

This process yields chiral amino alcohols that serve as building blocks for more complex molecules, including potential kinase inhibitors and intermediates for β-lactam antibiotics. vulcanchem.com The stereochemistry at the carbinol center is crucial for the biological activity of the final derivatives. vulcanchem.com

The nitroaromatic group is a key feature in the design of hypoxia-activated prodrugs. maynoothuniversity.ie Prodrugs are inactive compounds that are converted into active therapeutic agents inside the body through metabolic processes. ijpcbs.com The 3-nitro group on the phenyl ring of this compound makes it an ideal candidate for such strategies, particularly for targeting hypoxic (low-oxygen) environments characteristic of solid tumors.

The mechanism of bioreductive activation proceeds as follows:

Enzymatic Reduction: In hypoxic cells, nitroreductase enzymes (such as cytochrome P450 reductase) transfer electrons to the nitro group. mdpi.com

Formation of Intermediates: This one-electron reduction forms a nitro radical anion, which can be re-oxidized back to the parent nitro compound by molecular oxygen in healthy tissues, creating a futile redox cycle. mdpi.com In the absence of sufficient oxygen, further reduction occurs, leading to the formation of nitroso, hydroxylamino, and finally, amino derivatives. mdpi.comresearchgate.net

Drug Release: The conversion of the electron-withdrawing nitro group to an electron-donating amino group triggers an electronic cascade. If a therapeutic agent is linked to the benzylic alcohol position, this electronic shift can induce a self-immolative or cyclization reaction that releases the active drug. nih.govnih.gov

This targeted activation minimizes systemic toxicity by ensuring the drug is primarily released in the low-oxygen tumor microenvironment. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of biologically active compounds. sci-hub.se For a scaffold like this compound, SAR studies would involve synthesizing a library of analogues and evaluating their biological effects.

Key areas for modification in an SAR study include:

The Phenyl Ring: The position and nature of substituents on the aromatic ring can drastically alter activity. Moving the nitro group to the ortho- or para-position would change the electronic and steric profile. Replacing it with other electron-withdrawing (e.g., -CN, -CF3) or electron-donating (e.g., -OCH3, -NH2) groups would modulate target binding. researchgate.net

The Alkyl Chain: The length and branching of the propyl chain can affect lipophilicity and how the molecule fits into a binding pocket. For example, derivatives like 1-(nitrophenyl)ethanol or 1-(nitrophenyl)butanol could be synthesized and tested. rsc.org

The Hydroxyl Group: The stereochemistry of the alcohol (R vs. S) is often critical for biological activity. sci-hub.se The hydroxyl group can also be esterified or converted to an ether to modify prodrug characteristics or solubility.

A study on (2-nitrophenyl)methanol derivatives as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa demonstrated that modifications to the alkyl chain significantly impacted inhibitory activity, highlighting the importance of systematic structural changes in developing potent chemical modulators. rsc.org

Chemical Principles in Prodrug Design and Bioreductive Activation Mechanisms

Development of Advanced Materials

Derivatives of this compound have potential applications in material science, particularly in the formulation of polymers and resins. The key to this application is the conversion of the nitro group to a reactive amine, creating an aromatic amine with a hydroxyl side chain. Aromatic amines are widely used as curing agents or hardeners for epoxy resins. google.com

The process would involve reducing this compound to 1-(3-aminophenyl)propan-1-ol. This resulting molecule contains two reactive sites: the primary aromatic amine and the secondary alcohol. These functional groups can react with epoxy groups, leading to cross-linking and the formation of a rigid, thermoset polymer network. The specific structure of the propanol side chain can influence the physical properties of the final cured resin, such as its glass transition temperature (Tg), flexibility, and chemical resistance. A related isomer, 2-(2-Nitrophenyl)propan-1-ol, has been noted for its utility in developing new materials like polymers and coatings. chemimpex.com

Role as Chemical Probes and Reagents in Biochemical Assays

This compound and its isomers can serve as valuable chemical probes in biochemical assays, primarily for studying enzymatic reactions. The nitroaromatic moiety is an excellent chromophore, allowing for spectrophotometric monitoring of reactions.

Its applications include:

Studying Nitroreductase Activity: The compound can be used as a substrate to measure the activity of nitroreductase enzymes in cell lysates or purified enzyme preparations. nih.gov The reduction of the nitro group leads to a change in the compound's UV-visible absorption spectrum, which can be monitored over time to determine reaction kinetics.

Investigating Hypoxia in Cell Culture: In cell-based assays, the compound can be used to probe cellular responses to hypoxia. The extent of its reduction can serve as an indicator of the hypoxic state of the cells and the activity of their reductase enzymes. nih.gov

Enzyme Inhibition Studies: Structurally related compounds like 2-(4-Nitrophenyl)propan-2-ol are used in biochemical studies to investigate enzyme-catalyzed reactions, sometimes acting as inhibitors that help elucidate enzyme mechanisms.

Emerging Trends and Future Research Directions

Green Chemistry Approaches in Synthesis

The synthesis of β-nitro alcohols, the class of compounds to which 1-(3-Nitrophenyl)propan-1-ol belongs, has traditionally relied on methods that often involve hazardous solvents and catalysts. Modern research is actively pursuing greener alternatives that minimize environmental impact. A significant development is the use of water as a reaction medium, which is abundant, non-toxic, and safe.

One of the most promising green methods for synthesizing precursors to this compound is the Henry (nitroaldol) reaction conducted under catalyst-free conditions in tap water. thieme-connect.com Research has demonstrated that the reaction between 3-nitrobenzaldehyde (B41214) and nitroethane can proceed efficiently at room temperature in tap water without any added catalyst or additive, affording 2-nitro-1-(3-nitrophenyl)propan-1-ol in high yield. thieme-connect.com This approach is not only environmentally benign but also simplifies the purification process, as the catalyst removal step is eliminated. The process has been shown to tolerate a wide array of aldehydes, and the tap water medium can be recycled, further enhancing its sustainability. thieme-connect.com

Another green strategy involves the use of heterogeneous catalysts, such as MgAl-Layered Double Hydroxides (LDH), which function as reusable solid bases for the Henry reaction. researchgate.net These solid catalysts are easily separated from the reaction mixture, minimizing waste and allowing for multiple reaction cycles without significant loss of activity. researchgate.net Furthermore, the use of alternative energy sources like microwave irradiation in conjunction with these catalysts can dramatically reduce reaction times. researchgate.net

The table below summarizes a key green chemistry approach for the synthesis of a direct precursor to this compound.

Table 1: Catalyst-Free Henry Reaction for 2-Nitro-1-(3-nitrophenyl)propan-1-ol Synthesis thieme-connect.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

| 3-Nitrobenzaldehyde | Nitroethane | Tap Water | Room Temp., Catalyst-Free | 90% |

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts. For the synthesis of this compound and its analogs via the Henry reaction, advanced mechanistic studies are being employed to elucidate the complex interplay of factors that govern reactivity and selectivity.

Kinetic studies and computational modeling are providing significant insights. For instance, Hammett analysis has been used in biocatalyzed Henry reactions to correlate the reaction rate with the electronic properties of substituents on the benzaldehyde (B42025) ring. rsc.org Such studies reveal the degree of charge development in the transition state, guiding the choice of substrates and catalyst design. rsc.org

For metal-catalyzed versions of the reaction, mechanistic probes help to understand the role of the catalyst and additives. In copper(II)-catalyzed Henry reactions, it has been shown that the nature of the basic anion in the catalytic system can control the selectivity, determining whether the reaction stops at the β-nitroalcohol or proceeds to the dehydrated β-nitrostyrene. mdpi.com Retro-nitroaldol experiments under various basic conditions have been conducted to understand the decomposition pathway of the nitroalcohol product, confirming that strong bases can promote the reverse reaction. mdpi.com

Furthermore, the electroreduction of related nitro alcohols like 1-phenyl-2-nitroethanol has been studied using techniques such as cyclic voltammetry and numerical simulations. researchgate.net These investigations suggest that the initial step is the formation of a radical anion, which can then undergo C-C bond cleavage, providing fundamental data on the compound's electrochemical behavior and stability. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research and drug discovery. nih.gov While specific AI/ML models for this compound are not yet widely published, the methodologies are being broadly applied to compound design, synthesis planning, and property prediction, which can be extended to this class of molecules. nih.govresearchgate.net

Exploration of Novel Catalytic Transformations

The development of novel catalysts, particularly for asymmetric synthesis, is a major frontier in modern organic chemistry. For the synthesis of chiral this compound, significant research is focused on new organocatalysts and metal complexes that can control the stereochemical outcome of the key bond-forming steps. The asymmetric Henry reaction is a primary focus, as it establishes the chiral center of the molecule. mdpi.com

A variety of sophisticated catalysts have been developed that show promise for the synthesis of enantioenriched β-nitroalcohols. These include bifunctional organocatalysts that utilize cooperative activation through hydrogen bonding and other non-covalent interactions. For example, guanidine-thiourea organocatalysts have been effective in promoting syn-selective Henry reactions with high enantioselectivity. rsc.org

In metal-based catalysis, heterobimetallic complexes are being explored to achieve high levels of stereocontrol. A neodymium-sodium heterobimetallic complex, for instance, has been shown to generate anti-1,2-nitro alkanols with excellent diastereoselectivities. rsc.org The choice of metal and ligand is critical; chiral copper(II) complexes have been used to catalyze the Henry reaction with good enantioselectivity, and slight modifications to the catalyst structure can fine-tune its performance. mdpi.com

The following table presents a comparison of different novel catalytic systems used for the asymmetric Henry reaction, the key step in accessing chiral precursors to this compound.

Table 2: Comparison of Novel Catalytic Systems for Asymmetric Henry Reactions

| Catalyst Type | Specific Catalyst Example | Key Feature | Selectivity Outcome | Reference |

| Bifunctional Organocatalyst | Guanidine-Thiourea | Cooperative catalysis | syn-selective products with high enantioselectivity | rsc.org |

| Heterobimetallic Complex | Neodymium/Sodium/Amide Complex | Enzyme-like structure | anti-selective products with good enantioselectivity | rsc.org |

| Heterobimetallic Complex | Palladium/Lanthanum-BINOL Complex | Dual metal activation | anti-selective products with excellent enantioselectivity | rsc.org |

| Chiral Metal Complex | Copper(II)-diamine Complex | Lewis acid/Brønsted base | Enantioselective nitroalcohol formation | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.